molecular formula C14H13N5O2S B2613597 (2-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}-1,3-thiazol-4-yl)acetic acid CAS No. 1630861-11-8

(2-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}-1,3-thiazol-4-yl)acetic acid

Cat. No. B2613597
CAS RN: 1630861-11-8
M. Wt: 315.35
InChI Key: AVUBEKKKYOUSRM-UHFFFAOYSA-N
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Description

The compound “(2-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}-1,3-thiazol-4-yl)acetic acid” is a complex organic molecule. It contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. The triazole ring is attached to a phenyl group and a thiazole ring, which are also types of heterocyclic compounds .


Synthesis Analysis

The synthesis of this compound or similar compounds involves several steps. A series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids was successfully synthesized and their structures were established by NMR and MS analysis . The target products were obtained in high yield (86%) at 80°C using tert-butanol peroxide as an oxidant and ether as a solvent and reactant .


Molecular Structure Analysis

The molecular structure of this compound was established by NMR and MS analysis . The IR absorption spectra of similar compounds were characterized by the presence of two signals for C=O groups at 1650–1712 cm −1. 1 H-NMR spectrum of compounds showed two singlet peaks at 8.12–8.33 and 7.77–7.91 ppm assigned to the 1,2,4-triazole ring .


Chemical Reactions Analysis

The compound and its derivatives have shown potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines, with IC 50 values ranging from 15.6 to 23.9 µM, compared with reference drug doxorubicin (19.7 and 22.6 µM, respectively) .

Scientific Research Applications

Synthesis and Chemical Properties

The efficient synthesis of related triazole and thiazole derivatives has been explored through various methods. For instance, a one-pot synthesis approach has been developed for the expeditious creation of phenyl-1H-pyrazol-5-amines, showcasing an atom-economical multicomponent method that might be relevant to the synthesis of compounds similar to the one (Sujatha et al., 2018). Another study details the synthesis and confirmation of 2-((4-(R-amino)-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetic acids salts, which explores innovative routes to produce novel drugs that might compete with foreign substances (Safonov et al., 2017).

Potential Biological Activities

Research into related triazole and thiazole compounds has uncovered their promising biological activities, which may be applicable to the compound . For example, the synthesis and evaluation of anti-inflammatory activities of thiazolo[3,2-b]-1,2,4-triazole derivatives highlight the potential therapeutic benefits of these compounds in reducing inflammation (Tozkoparan et al., 1999). Another study on the synthesis of tetrazole-containing derivatives of 4-amino-3-phenylbutanoic acid explores the creation of compounds with specific targeting capabilities, which could lead to new therapeutic options (Putis et al., 2008).

Chemical Structure and Interactions

The crystal structure of compounds closely related to "(2-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}-1,3-thiazol-4-yl)acetic acid" has been studied to understand their molecular interactions better. For instance, the structure of febuxostat–acetic acid provides insights into hydrogen bonding and π–π stacking interactions, which are crucial for the development of compounds with specific biological activities (Wu et al., 2015).

properties

IUPAC Name

2-[2-[4-(1,2,4-triazol-1-ylmethyl)anilino]-1,3-thiazol-4-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O2S/c20-13(21)5-12-7-22-14(18-12)17-11-3-1-10(2-4-11)6-19-9-15-8-16-19/h1-4,7-9H,5-6H2,(H,17,18)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVUBEKKKYOUSRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=NC=N2)NC3=NC(=CS3)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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